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Introduction and Background
The Nucleosome Acetyltransferase of H4 (NuA4) is a highly conserved and essential histone

acetyltransferase (HAT) complex crucial for the regulation of gene expression, DNA repair, and

cell cycle progression.[1] First identified in Saccharomyces cerevisiae, the NuA4 complex

primarily targets histone H4 and, to a lesser extent, H2A for acetylation, a key post-translational

modification associated with a more open chromatin structure and transcriptional activation.[1]

The catalytic subunit of the yeast NuA4 complex is Esa1, the only essential HAT in yeast.[1]

The human homolog of the NuA4 complex is the Tip60 complex, highlighting its evolutionary

importance. This technical guide provides a detailed overview of the NuA4 complex, its

subunits, function, and the methodologies used to study its activity, intended for researchers

and professionals in drug development.

The NuA4 Complex: Composition and Structure
The NuA4 complex is a large, multi-subunit assembly with a molecular mass of approximately

1.3 MDa in yeast.[1] Its composition has been extensively studied, revealing a modular

organization.

Subunits of the Yeast NuA4 Complex
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The yeast NuA4 complex is composed of 13 subunits, each with specific roles in the complex's

structure and function.
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Subunit Alternative Name(s) Key Features/Functions

Esa1
Catalytic HAT subunit,

essential for viability.[1]

Epl1

Scaffolding protein, essential

for complex integrity and

nucleosome interaction.

Yng2

Contains a PHD finger that

recognizes H3K4me3, involved

in recruitment.

Eaf6
Component of the Piccolo

NuA4 subcomplex.

Tra1

ATM-related protein, interacts

with transcriptional activators

for recruitment.[1]

Eaf1 Vid21
Scaffolding protein, central to

the complex's architecture.

Eaf2 Swc4
SANT domain-containing

protein.

Eaf3

Chromodomain-containing

protein, involved in

transcription elongation.

Eaf5
Component of the TINTIN

subcomplex.

Eaf7
Component of the TINTIN

subcomplex.

Arp4
Actin-related protein, part of

the structural core.

Act1
Actin, part of the structural

core.
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Yaf9

YEATS domain-containing

protein, involved in targeting

the complex.

The Piccolo NuA4 Subcomplex
A stable and catalytically active subcomplex of NuA4, termed "Piccolo NuA4" (pNuA4), can be

isolated. It consists of four subunits: Esa1, Epl1, Yng2, and Eaf6. This smaller complex is

capable of acetylating nucleosomes and is thought to be responsible for the bulk of non-

targeted histone H4 acetylation within the genome.[2]

Structural Insights from Cryo-Electron Microscopy
Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the

architecture of the NuA4 complex.[3][4][5][6] The complex has a modular structure with a

central hub that flexibly tethers the catalytic HAT module (Piccolo NuA4) and other functional

modules.[3] The Tra1 subunit forms a significant part of the structure and serves as a platform

for the assembly of other components and for interactions with transcription factors.[3][4] The

structure of NuA4 bound to a nucleosome reveals how the HAT module engages with the

histone core to facilitate acetylation of the H4 tail.[4]

Quantitative Data on NuA4 Enzymatic Activity
The enzymatic activity of the NuA4 complex, particularly the Piccolo NuA4 subcomplex, has

been characterized using kinetic studies. The data provides insights into its substrate specificity

and catalytic efficiency.

Michaelis-Menten Kinetics of Piccolo NuA4
Kinetic parameters for the acetylation of different histone substrates by the Piccolo NuA4

complex have been determined.[2][7] The specificity constant (kcat/Km) is a measure of the

enzyme's catalytic efficiency.[8][9]
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Substrate Apparent kcat (s⁻¹) Apparent Km (µM) kcat/Km (M⁻¹s⁻¹)

(H3/H4)₂ Tetramer

(H3K14)
0.15 ± 0.01 1.5 ± 0.3 1.0 x 10⁵

(H3/H4)₂ Tetramer

(H4K5)
0.08 ± 0.01 2.1 ± 0.6 3.8 x 10⁴

(H3/H4)₂ Tetramer

(H4K8)
0.10 ± 0.01 2.0 ± 0.5 5.0 x 10⁴

(H3/H4)₂ Tetramer

(H4K12)
0.13 ± 0.01 1.8 ± 0.4 7.2 x 10⁴

Nucleosome Core

Particle (NCP)
Not explicitly provided Not explicitly provided

Reported as the most

favorable substrate

Data is for the Piccolo NuA4 complex and is derived from studies using a label-free quantitative

mass spectrometry-based method.[7] The assays were performed at 37°C in a buffer

containing 100 mM ammonium bicarbonate and 50 mM HEPES (pH 7.2) with saturating acetyl-

CoA (300 µM).[7]

Signaling Pathways and Cellular Functions
The NuA4 complex plays a pivotal role in two fundamental cellular processes: transcriptional

activation and DNA double-strand break repair.

Role in Transcriptional Activation
NuA4 is recruited to the promoters of active genes by sequence-specific transcription factors

that interact with the Tra1 subunit.[3] Upon recruitment, NuA4 acetylates histone H4 and H2A in

the promoter and coding regions. This acetylation leads to a more relaxed chromatin structure,

which facilitates the binding of the general transcription machinery and RNA polymerase II,

ultimately leading to gene activation.[1]
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NuA4-mediated transcriptional activation pathway.

Role in DNA Double-Strand Break Repair
NuA4 is also critically involved in the repair of DNA double-strand breaks (DSBs) through

homologous recombination (HR). Following a DSB, the NuA4 complex is recruited to the site of

damage. It acetylates histones surrounding the break, which is thought to create a more

accessible chromatin environment for the recruitment of DNA repair factors, including the

Rad51 recombinase. This facilitates the process of DNA end resection and subsequent strand

invasion, which are key steps in HR.
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Role of NuA4 in DNA double-strand break repair.

Experimental Protocols
Purification of the NuA4 Complex from S. cerevisiae

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1576503?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A widely used method for purifying the endogenous NuA4 complex is tandem affinity

purification (TAP).[10][11]

Materials:

Yeast strain expressing a TAP-tagged NuA4 subunit (e.g., Epl1-TAP).

Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 10% glycerol, 350 mM KCl, 1 mM EDTA, 1 mM

DTT, and protease inhibitors).

IgG Sepharose beads.

TEV protease.

Calmodulin binding buffer.

Calmodulin affinity resin.

Elution buffer.

Procedure:

Grow a large-scale culture of the yeast strain to mid-log phase.

Harvest cells by centrifugation and wash with water.

Lyse the cells, for example, by bead beating in lysis buffer.

Clarify the lysate by centrifugation to obtain a whole-cell extract.

Incubate the extract with IgG Sepharose beads to bind the TAP-tagged complex.

Wash the beads extensively with lysis buffer.

Elute the complex from the IgG beads by cleavage with TEV protease.

Incubate the eluate with calmodulin affinity resin in the presence of calcium.

Wash the calmodulin resin with calmodulin binding buffer.
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Elute the purified NuA4 complex with an elution buffer containing EGTA to chelate the

calcium.

Analyze the purity of the complex by SDS-PAGE and silver staining.
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Tandem Affinity Purification workflow for NuA4.
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In Vitro Histone Acetyltransferase (HAT) Assay
(Radioactive Filter-Binding)
This assay measures the transfer of a radioactive acetyl group from [³H]-acetyl-CoA to a

histone substrate.[12][13]

Materials:

Purified NuA4 complex.

Histone substrate (e.g., recombinant histone H4, oligonucleosomes).

[³H]-acetyl-CoA.

HAT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

P81 phosphocellulose filter paper.

Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2).

Scintillation fluid.

Scintillation counter.

Procedure:

Set up the HAT reaction by combining the purified NuA4 complex, histone substrate, and

HAT reaction buffer in a microfuge tube.

Initiate the reaction by adding [³H]-acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter paper.

Wash the filter papers multiple times with wash buffer to remove unincorporated [³H]-acetyl-

CoA.
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Rinse the filters with acetone and let them air dry.

Place the dried filters into scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

The amount of radioactivity is proportional to the HAT activity.

Set up Reaction:
NuA4 + Histone Substrate + Buffer

Initiate with [³H]-acetyl-CoA

Incubate at 30°C

Spot onto P81 Filter Paper

Wash Filters

Dry Filters

Scintillation Counting

Click to download full resolution via product page

Radioactive filter-binding HAT assay workflow.
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Conclusion
The NuA4 histone acetyltransferase complex is a master regulator of chromatin dynamics,

essential for life in eukaryotes. Its intricate subunit composition and modular architecture allow

for precise targeting and regulation of its acetyltransferase activity. The involvement of NuA4 in

fundamental processes such as transcription and DNA repair makes it a compelling target for

further research and potential therapeutic intervention. The detailed methodologies and

quantitative data presented in this guide provide a solid foundation for scientists and drug

development professionals to further explore the biology of this critical enzyme complex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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